molecular formula C21H21N3O8S2 B2875753 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate CAS No. 896018-14-7

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2875753
CAS No.: 896018-14-7
M. Wt: 507.53
InChI Key: JKPFEGGVPKZNLY-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of functional groups, including a pyran ring, a thiadiazole moiety, and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Propionamido Group: The propionamido group can be introduced via an amide coupling reaction using propionic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Synthesis of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Formation of the Trimethoxybenzoate Ester: The final step involves esterification of the pyran derivative with 3,4,5-trimethoxybenzoic acid using a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the thiadiazole ring, in particular, is known to impart various biological activities such as antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The trimethoxybenzoate ester is a structural motif found in various pharmacologically active compounds, suggesting potential for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring could play a key role in these interactions due to its electron-rich nature and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate
  • 4-oxo-6-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Uniqueness

The unique combination of functional groups in 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4,5-trimethoxybenzoate sets it apart from similar compounds. The presence of the propionamido group and the specific substitution pattern on the thiadiazole ring may confer distinct chemical and biological

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O8S2/c1-5-17(26)22-20-23-24-21(34-20)33-10-12-8-13(25)16(9-31-12)32-19(27)11-6-14(28-2)18(30-4)15(7-11)29-3/h6-9H,5,10H2,1-4H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPFEGGVPKZNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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